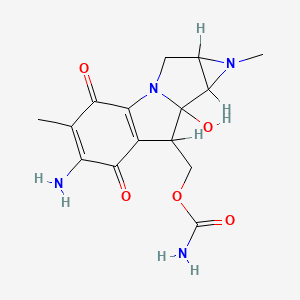

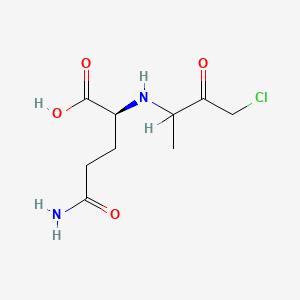

![molecular formula C6H10O B1213206 7-Oxabicyclo[2.2.1]heptane CAS No. 279-49-2](/img/structure/B1213206.png)

7-Oxabicyclo[2.2.1]heptane

Overview

Description

7-Oxabicyclo[2.2.1]heptane, also known as this compound, is a colorless to almost colorless clear liquid with the molecular formula C6H10O and a molecular weight of 98.15 g/mol . It is a highly flammable compound with a boiling point of 120°C and a flash point of 13°C . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

7-Oxabicyclo[2.2.1]heptane can be synthesized through several methods. One common synthetic route involves the epoxidation of cyclohexene using peracetic acid . This reaction typically occurs under mild conditions and results in the formation of the epoxide ring.

In industrial settings, the production of this compound often involves the use of commercial epoxy monomers such as 4-epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate. This compound is cured with anhydrides like 4-methylhexahydrophthalic anhydride in the absence of a catalyst . The curing process is monitored using techniques such as Fourier-transform infrared spectroscopy and differential scanning calorimetry to ensure the desired product is obtained .

Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Ring-Opening Reactions: The epoxide ring in this compound is susceptible to ring-opening reactions under both acidic and basic conditions. Under basic conditions, nucleophiles attack the less substituted carbon, leading to the formation of alcohols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized products. Reduction reactions can also occur, although they are less common.

Substitution Reactions: this compound can participate in substitution reactions where the epoxide ring is replaced by other functional groups.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptane has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for understanding the mechanisms of epoxide hydrolases and other related enzymes.

Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It is being investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: this compound is used in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptane primarily involves the opening of the epoxide ring. This process can occur through various pathways, depending on the reaction conditions. Under acidic conditions, the ring-opening mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack on the more substituted carbon . In basic conditions, the nucleophile attacks the less substituted carbon, leading to the formation of an alcohol .

The molecular targets and pathways involved in these reactions include the epoxide ring and the nucleophiles or acids/bases used in the reaction. The ring strain in the epoxide makes it highly reactive and susceptible to ring-opening reactions.

Comparison with Similar Compounds

7-Oxabicyclo[2.2.1]heptane can be compared to other similar compounds, such as:

1,2-Epoxycyclohexane: This compound has the epoxide ring at the 1,2-positions instead of the 1,4-positions. It exhibits similar reactivity but has different physical properties and applications.

Cyclohexene Oxide:

4-Epoxycyclohexylmethyl-3,4-epoxycyclohexane-carboxylate: This compound is used in the production of high-performance materials and has a more complex structure compared to this compound.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other epoxides.

Properties

IUPAC Name |

7-oxabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6-4-3-5(1)7-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWFNLSXQIGJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182189 | |

| Record name | 1,4-Epoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279-49-2 | |

| Record name | 7-Oxabicyclo[2.2.1]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=279-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Epoxycyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Epoxycyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Epoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-epoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 7-oxabicyclo[2.2.1]heptane?

A1: The molecular formula of this compound is C6H10O, and its molecular weight is 98.14 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed to study this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR and 1H NMR spectroscopy have been used to determine the structure and stereochemistry of various this compound derivatives. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy has been employed to identify functional groups and study intramolecular interactions in 7-oxabicyclo[2.2.1]heptanes. [, ]

- Photoelectron (PE) Spectroscopy: PE spectroscopy has been used to investigate the interaction between oxygen lone-pair orbitals in specific this compound derivatives. []

- Microwave Spectroscopy: The rotational spectra of this compound and its complexes with HF and HCl have been studied using microwave spectroscopy to determine their structure. [, ]

Q3: Is this compound stable under various conditions?

A3: this compound derivatives exhibit varied stability depending on the substituents and conditions. For example:

- Acidic Conditions: Some derivatives undergo acid-catalyzed rearrangements, including epoxide-ring opening and Wagner-Meerwein transpositions. The migratory aptitudes of substituents influence the product distribution. []

- Basic Conditions: Certain benzo-fused derivatives demonstrate greater stability under basic conditions compared to conventional linkers used in oligonucleotide synthesis. [, ]

Q4: Are there any known catalytic applications of this compound derivatives?

A4: While this compound itself might not be directly used as a catalyst, its derivatives have found application in chemical synthesis. Notably, gold(I)-catalyzed cycloisomerization of alkynediols, followed by a semi-pinacol rearrangement, allows for the regio- and stereoselective synthesis of various 7-oxabicyclo[2.2.1]heptanes. []

Q5: Have computational methods been used to study this compound?

A5: Yes, computational chemistry plays a significant role in understanding this compound and its derivatives:

- Density Functional Theory (DFT): DFT calculations have been used to determine thermodynamic properties like enthalpy of formation, entropy, and heat capacity of various this compound derivatives. This information contributes to building group additivity parameters for these ring systems. [, ]

- Ab initio Calculations: These calculations have been performed to complement experimental data obtained from spectroscopic studies, particularly in understanding the structure and interactions of this compound complexes. []

Q6: How do structural modifications of this compound influence biological activity?

A6: Numerous studies have investigated the SAR of this compound derivatives, especially in the context of their biological activity:

- Platelet Activating Factor (PAF) Antagonism: The stereochemistry of the this compound system significantly impacts its PAF antagonistic activity. The diexo derivative exhibits potent antagonism. []

- Thromboxane A2 Receptor Antagonism: In a series of interphenylene this compound derivatives, the position of the interphenylene ring substituent greatly influences their potency as thromboxane A2 antagonists. Ortho substitution proved to be optimal. Additionally, the length of the carboxyl side chain and the presence of specific functional groups played crucial roles in their activity and duration of action. [, ]

- Protein Phosphatase 5C (PP5C) Inhibition: Derivatives containing a 5-(3-amino)-propoxymethyl-(this compound) scaffold show promise as selective inhibitors of PP5C. []

- Anticancer Activity: N-substituted norcantharimide derivatives, incorporating lipophilic alkyl, alkyloxy, terpenyl, or terpenyloxy groups, demonstrated varied anticancer activities. The length and type of substituent significantly impacted the cytotoxicity and antiproliferative effects against different cancer cell lines. []

Q7: Are there any specific formulation strategies for this compound derivatives?

A7: The provided research papers do not delve into specific formulation strategies for this compound derivatives.

Q8: Does this compound exhibit any phase transitions?

A8: Yes, this compound undergoes multiple solid-state phase transitions, characteristic of many bicycloheptane-like molecules. These transitions, involving order-disorder phenomena, have been studied using:

- Differential Scanning Calorimetry (DSC): DSC reveals the presence of five potential phases and hysteresis in the transition temperatures. []

- Spectroscopy: Vibrational spectroscopy, alongside factor group analysis, provides insights into the crystal structure of the ordered phase, suggesting D2d symmetry. []

- X-ray Diffraction: Powder synchrotron X-ray diffraction confirms the existence of multiple solid phases (four on warming, three on cooling), identifying them as orientationally disordered face-centered cubic, primitive cubic, and two ordered monoclinic phases. [, ]

- Nuclear Magnetic Resonance (NMR): Proton spin-lattice relaxation time measurements from NMR have been used to determine activation energies associated with molecular motions in different phases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

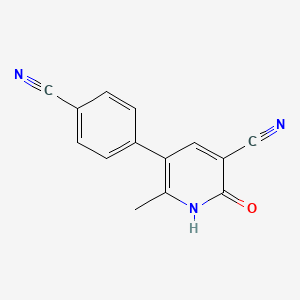

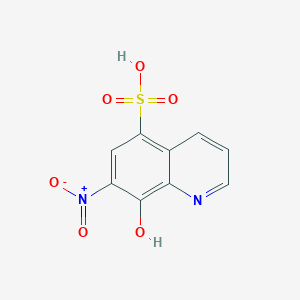

![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)

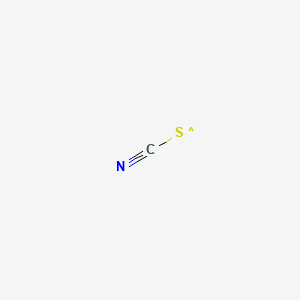

![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)

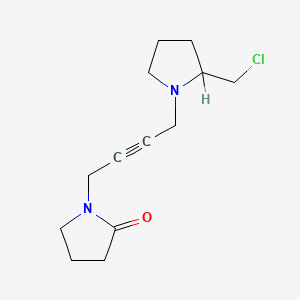

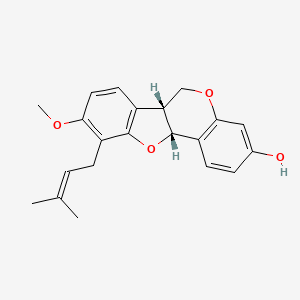

![6-oxo-6-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]hexanoic acid](/img/structure/B1213132.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)

![5-(2,4-Dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1213140.png)

![Cyclo[threonyl-(4-hydroxyprolyl)-(3,4-dihydroxyhomotyrosyl)-(3-hydroxyglutaminyl)-(3-hydroxy-4-methylprolyl)-Ngamma-(4,5-dihydroxyornithine)]-Nalpha-(10,12-dimethyltetradecanoylamide)](/img/structure/B1213145.png)

![(2s)-2-[[(1s)-1-[[(1s)-1-[[(1r)-1-Benzyl-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-4-guanidino-butyl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1213146.png)